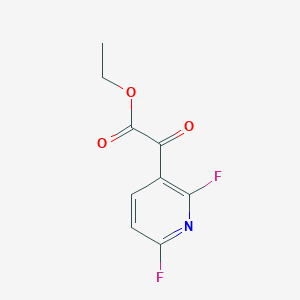
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate, typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,6-difluoropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological targets. This can lead to the inhibition of enzymes or receptors involved in disease pathways, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoropyridine: A precursor in the synthesis of Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate.
2,6-Difluoropyridine-3-boronic acid: Another fluorinated pyridine derivative with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the ester and keto functional groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. The combination of these functional groups with the fluorinated pyridine ring makes it a valuable compound in medicinal chemistry and agrochemical research .
Propiedades
Fórmula molecular |
C9H7F2NO3 |
|---|---|
Peso molecular |
215.15 g/mol |
Nombre IUPAC |
ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H7F2NO3/c1-2-15-9(14)7(13)5-3-4-6(10)12-8(5)11/h3-4H,2H2,1H3 |
Clave InChI |
MNYVAUHIWPOATB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=C(N=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















